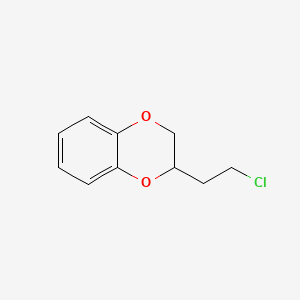
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a chloroethyl group attached to a dihydrobenzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin typically involves the reaction of 2-chloroethanol with 1,4-benzodioxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s effects are mediated through pathways involving DNA alkylation and protein modification.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): A flame retardant and plasticizer with similar chloroethyl groups.
Mustard gas (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar structural features.
Uniqueness
2-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxin is unique due to its benzodioxin ring structure, which imparts distinct chemical properties and potential applications. Unlike TCEP and mustard gas, which are primarily used for industrial and warfare purposes, respectively, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
CAS No. |
84030-04-6 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11ClO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
InChI Key |
PUZFWZPNWKLEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


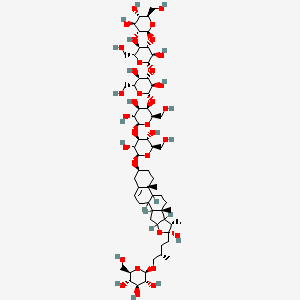

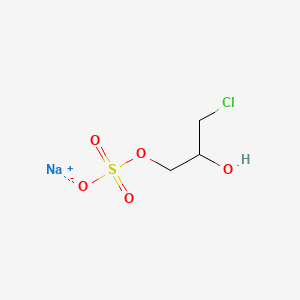
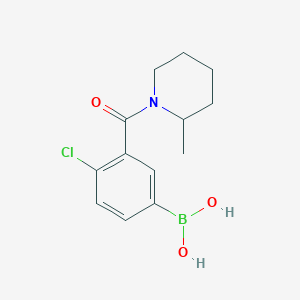

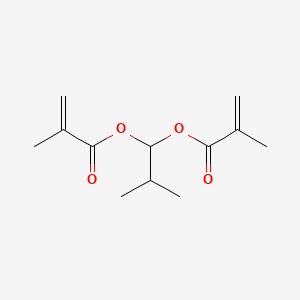
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
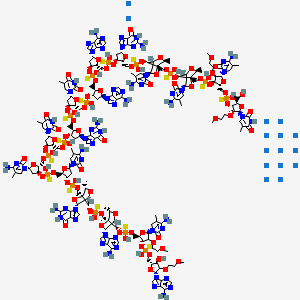
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
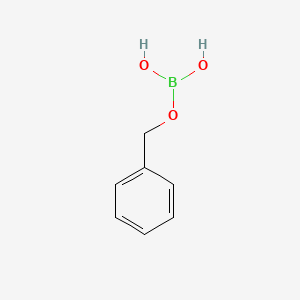
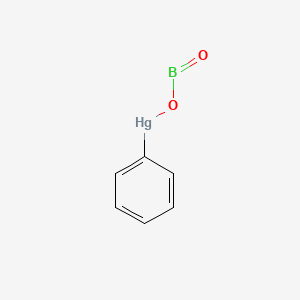
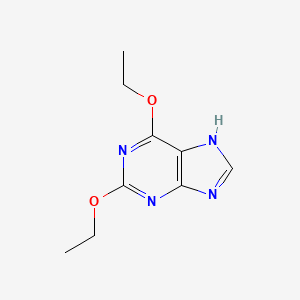
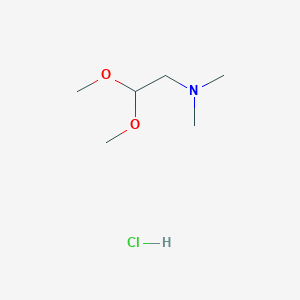
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
